molecular formula C5BrCl2N3 B14910688 3-Bromo-5,6-dichloropyrazine-2-carbonitrile

3-Bromo-5,6-dichloropyrazine-2-carbonitrile

Katalognummer: B14910688
Molekulargewicht: 252.88 g/mol
InChI-Schlüssel: BHWRGJWWVLGYLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,6-dichloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrCl2N2. It is a pyrazine derivative that features bromine and chlorine substituents at the 3rd, 5th, and 6th positions, respectively, along with a carbonitrile group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce chlorine atoms at the 5th and 6th positions. This is followed by bromination at the 3rd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,6-dichloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral drugs like favipiravir.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of favipiravir, the compound undergoes a series of reactions that ultimately lead to the formation of the active antiviral agent. The molecular targets and pathways involved in these reactions include nucleophilic substitution and nucleophilic addition reactions, which are facilitated by the presence of the bromine, chlorine, and carbonitrile groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5,6-dichloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and carbonitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C5BrCl2N3

Molekulargewicht

252.88 g/mol

IUPAC-Name

3-bromo-5,6-dichloropyrazine-2-carbonitrile

InChI

InChI=1S/C5BrCl2N3/c6-3-2(1-9)10-4(7)5(8)11-3

InChI-Schlüssel

BHWRGJWWVLGYLK-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.